Cas no 927801-18-1 (2-(Cyclohexylmethyl)morpholine)
2-(Cyclohexylmethyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclohexylmethyl)morpholine
- CMB80118
- EN300-1845407
- AKOS006331154
- DTXSID70717279
- CS-0271619
- A909733
- 927801-18-1
- DB-239041
-
- MDL: MFCD09055011
- Inchi: 1S/C11H21NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h10-12H,1-9H2
- InChI Key: BXLBFBYACGPOLN-UHFFFAOYSA-N
- SMILES: O1CCNCC1CC1CCCCC1
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 21.3Ų
2-(Cyclohexylmethyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163283-1g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 95% | 1g |
$557 | 2021-08-05 | |
| Chemenu | CM163283-1g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A449036992-1g |
2-(Cyclohexylmethyl)morpholine |
927801-18-1 | 95% | 1g |
$484.80 | 2023-08-31 | |
| Enamine | EN300-1845407-0.05g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1845407-0.1g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1845407-0.25g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1845407-0.5g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1845407-1.0g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1845407-2.5g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1845407-5.0g |
2-(cyclohexylmethyl)morpholine |
927801-18-1 | 5g |
$3147.0 | 2023-06-01 |
2-(Cyclohexylmethyl)morpholine Suppliers
2-(Cyclohexylmethyl)morpholine Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(Cyclohexylmethyl)morpholine
Professional Introduction to Compound with CAS No. 927801-18-1 and Product Name: 2-(Cyclohexylmethyl)morpholine
2-(Cyclohexylmethyl)morpholine, identified by the Chemical Abstracts Service (CAS) number 927801-18-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the morpholine class, a heterocyclic amine derivative known for its broad spectrum of biological activities. The structural motif of 2-(Cyclohexylmethyl)morpholine features a cyclohexylmethyl side chain attached to a morpholine ring, which imparts unique physicochemical properties and potential pharmacological relevance. The presence of both aromatic and aliphatic moieties in its structure suggests versatile interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development.
The morpholine core is a well-documented scaffold in medicinal chemistry, exhibiting properties such as solubility, metabolic stability, and the ability to modulate enzyme activity. In recent years, derivatives of morpholine have been extensively studied for their potential applications in treating various diseases, including neurological disorders, infectious diseases, and inflammatory conditions. The cyclohexylmethyl substituent in 2-(Cyclohexylmethyl)morpholine introduces steric hindrance and lipophilicity, which can influence both the compound's solubility profile and its interaction with biological macromolecules. This balance between hydrophilic and lipophilic characteristics is crucial for optimizing pharmacokinetic properties, ensuring better bioavailability and target engagement.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-(Cyclohexylmethyl)morpholine with high precision. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in pathophysiological processes. For instance, preliminary computational studies have indicated potential interactions with monoamine oxidase (MAO) enzymes, which are known to play a role in neurotransmitter metabolism. Additionally, the morpholine ring's ability to form hydrogen bonds with polar residues in protein binding pockets makes it an attractive moiety for designing selective inhibitors.
In the realm of drug discovery, the synthesis of novel derivatives like 2-(Cyclohexylmethyl)morpholine is often guided by structure-activity relationship (SAR) studies. These studies aim to correlate structural features with biological activity, allowing chemists to optimize lead compounds for enhanced efficacy and reduced toxicity. The cyclohexylmethyl group's role in modulating electronic properties and steric bulk has been particularly noted in improving binding interactions with target proteins. Furthermore, the morpholine ring's stability under physiological conditions makes it a favorable choice for long-acting therapeutic agents.
The pharmacological potential of 2-(Cyclohexylmethyl)morpholine has also been explored in preclinical models. While comprehensive clinical data is still limited, early-stage studies have shown promising results in animal models of inflammation and pain. The compound's ability to interact with both central nervous system (CNS) receptors and peripheral enzymes suggests multifaceted therapeutic applications. For instance, its interaction with opioid receptors might make it a candidate for developing novel analgesics with improved safety profiles compared to traditional opioids.
From a synthetic chemistry perspective, 2-(Cyclohexylmethyl)morpholine represents an interesting challenge due to its complex architecture. Modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving cyclization, alkylation, and functional group transformations. Advances in catalytic processes have further streamlined these synthetic routes, making large-scale production feasible for research purposes. The development of green chemistry principles has also encouraged the use of sustainable solvents and reagents in its synthesis, aligning with global efforts towards environmentally responsible pharmaceutical manufacturing.
The analytical characterization of 2-(Cyclohexylmethyl)morpholine has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and purity profile. High-performance liquid chromatography (HPLC) has been particularly useful for determining its chromatographic behavior and assessing impurity profiles in bulk samples. Such analytical rigor ensures that the compound meets stringent quality standards before being subjected to biological evaluation.
In conclusion,2-(Cyclohexylmethyl)morpholine (CAS No. 927801-18-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic avenues. As our understanding of biological pathways continues to expand, compounds like 2-(Cyclohexylmethyl)morpholine will likely play a crucial role in developing next-generation medicines that address unmet medical needs more effectively.
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